LC-MI-3

IRAK4 degradation PROTAC DC50 macrophage inflammation

LC-MI-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively degrades interleukin-1 receptor-associated kinase 4 (IRAK4) by recruiting the cereblon (CRBN) E3 ubiquitin ligase, with a half-maximal degradation concentration (DC₅₀) of 47.3 nM and a maximum degradation (Dₘₐₓ) of 91% in RAW264.7 macrophage cells. Unlike traditional IRAK4 kinase inhibitors that only block catalytic activity, LC-MI-3 eliminates both the kinase and scaffolding functions of IRAK4, a dual mechanism that translates into superior suppression of downstream NF-κB and MAPK signaling and enhanced therapeutic efficacy in multiple in vivo inflammatory disease models.

Molecular Formula C39H36N8O8
Molecular Weight 744.8 g/mol
Cat. No. B15612589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLC-MI-3
Molecular FormulaC39H36N8O8
Molecular Weight744.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H36N8O8/c1-54-33-23-25(8-10-30(33)42-36(50)31-6-2-5-28(41-31)29-13-15-40-44-29)45-16-18-46(19-17-45)35(49)14-21-55-20-3-4-24-7-9-26-27(22-24)39(53)47(38(26)52)32-11-12-34(48)43-37(32)51/h2,5-10,13,15,22-23,32H,11-12,14,16-21H2,1H3,(H,40,44)(H,42,50)(H,43,48,51)
InChIKeyDUEGKYWYMGQGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LC-MI-3: An Orally Bioavailable IRAK4 PROTAC Degrader for Inflammatory Disease Research


LC-MI-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively degrades interleukin-1 receptor-associated kinase 4 (IRAK4) by recruiting the cereblon (CRBN) E3 ubiquitin ligase, with a half-maximal degradation concentration (DC₅₀) of 47.3 nM and a maximum degradation (Dₘₐₓ) of 91% in RAW264.7 macrophage cells [1]. Unlike traditional IRAK4 kinase inhibitors that only block catalytic activity, LC-MI-3 eliminates both the kinase and scaffolding functions of IRAK4, a dual mechanism that translates into superior suppression of downstream NF-κB and MAPK signaling and enhanced therapeutic efficacy in multiple in vivo inflammatory disease models [1]. The compound is orally bioavailable and has been validated in LPS-induced acute lung injury, sepsis, and imiquimod-induced psoriasis models .

Why IRAK4 Kinase Inhibitors and Other PROTAC Degraders Cannot Substitute for LC-MI-3


IRAK4-targeting agents fall into two fundamentally distinct mechanistic classes: kinase inhibitors (e.g., JH-I-25, PF-06650833) that only block ATP-binding and catalytic activity, and PROTAC degraders that eliminate the entire IRAK4 protein, thereby ablating its scaffolding function within the myddosome complex [1]. Within the degrader class, selectivity profiles diverge sharply—LC-MI-3 does not degrade the CRBN neosubstrates RIOK1, IKZF1, IKZF3, or SALL4, whereas several other IRAK4 PROTACs (e.g., KT-413) concurrently degrade IMiD substrates including IKZF1/3, introducing potential off-target immunomodulatory effects . Furthermore, in vivo efficacy comparisons in head-to-head studies demonstrate that LC-MI-3 consistently outperforms the kinase inhibitor JH-I-25 across multiple disease models, making generic substitution scientifically unjustifiable without re-validation [1].

LC-MI-3 Quantitative Differentiation Evidence Versus IRAK4 Inhibitors and PROTAC Degraders


IRAK4 Degradation Potency: DC₅₀ and Dₘₐₓ in RAW264.7 Macrophages vs. Kinase Inhibitor Mechanistic Limitation

LC-MI-3 achieves concentration-dependent degradation of cellular IRAK4 with a DC₅₀ of 47.3 nM and a Dₘₐₓ of 91% in RAW264.7 macrophage cells, as measured by quantitative Western blotting [1]. In contrast, the IRAK4 kinase inhibitor JH-I-25—used as the parent scaffold for PROTAC design in the same study—shows no IRAK4 degradation activity at any concentration, as it only occupies the ATP-binding pocket without recruiting the ubiquitin-proteasome machinery [1]. Traditional kinase inhibitors achieve only partial pathway blockade (inhibiting kinase activity while leaving the scaffolding function intact), whereas LC-MI-3 eliminates both functions, resulting in more complete suppression of downstream NF-κB signaling [1].

IRAK4 degradation PROTAC DC50 macrophage inflammation

Neosubstrate Selectivity: LC-MI-3 Spares IKZF1/3 and SALL4 Unlike Multi-Targeting IRAK4 PROTACs

LC-MI-3 was designed with a CRBN-recruiting ligand and does not induce degradation of the canonical CRBN neosubstrates RIOK1, IKZF1, IKZF3, or SALL4, as confirmed by proteomic profiling . This contrasts with KT-413 (zomiradomide), a multi-targeting IRAK4 PROTAC that concurrently degrades IRAK4 (DC₅₀ = 6 nM), IKZF1 (DC₅₀ = 1 nM), and IKZF3 (DC₅₀ = 1 nM) in OCI-Ly10 cells . The absence of IKZF1/3 degradation is functionally meaningful: IMiD-mediated IKZF1/3 degradation is associated with teratogenicity and immunomodulatory effects distinct from IRAK4-specific pharmacology [1].

CRBN neosubstrate PROTAC selectivity IKZF1 degradation

Dual Pathway Suppression: LC-MI-3 Simultaneously Inhibits TLR-Driven MAPK and NF-κB Signaling vs. JH-I-25

In LPS-stimulated RAW264.7 macrophage cells, LC-MI-3 concurrently suppressed both the MAPK (p38, JNK, ERK phosphorylation) and NF-κB (IκBα degradation, p65 nuclear translocation) signaling arms downstream of TLR4 [1]. In contrast, the IRAK4 kinase inhibitor JH-I-25 only partially inhibited NF-κB activation and showed weaker suppression of MAPK pathway components, consistent with the inability of kinase inhibition alone to disrupt the scaffolding function of IRAK4 within the myddosome complex [1]. This dual-pathway suppression was confirmed by immunoblotting and correlated with more pronounced reduction of IL-6 and TNF-α mRNA expression in LC-MI-3-treated versus JH-I-25-treated macrophages [1][2].

MAPK pathway NF-κB signaling TLR4 inflammation

In Vivo Efficacy: LC-MI-3 Superior to JH-I-25 in LPS-Induced Acute Lung Injury and Sepsis Survival

In a head-to-head in vivo comparison, C57BL/6 mice pretreated with oral LC-MI-3 (20 mg/kg) prior to intratracheal LPS challenge (5 mg/kg) exhibited significantly greater suppression of IL-6 and TNF-α levels in bronchoalveolar lavage fluid and lung tissue compared to mice receiving an equimolar dose of the kinase inhibitor JH-I-25 [1]. Histopathological analysis revealed that LC-MI-3 more effectively attenuated pulmonary edema, inflammatory cell infiltration, and alveolar wall thickening [1][2]. In a separate LPS-induced sepsis model, LC-MI-3-treated mice demonstrated higher survival rates than JH-I-25-treated mice over the observation period, consistent with the broader anti-inflammatory mechanism of complete IRAK4 protein elimination versus kinase-only inhibition [2].

acute lung injury sepsis in vivo IRAK4 degrader

Oral Efficacy in TLR7-Driven Psoriasis Model: LC-MI-3 Reverses Skin Pathology Where Kinase Inhibitors Underperform

In a BALB/c mouse model of imiquimod (IMQ)-induced psoriasis—a TLR7-driven chronic inflammatory skin disease—oral administration of LC-MI-3 significantly reversed key psoriatic features including dorsal skin erythema, scaling, epidermal hyperplasia (acanthosis), and increased ear thickness [1][2]. The therapeutic effect of LC-MI-3 was superior to that of IRAK4 kinase inhibitors tested in parallel, consistent with the requirement for scaffold function disruption to fully block the TLR7-MyD88-IRAK4 signaling axis in skin inflammation [1][2]. This model specifically highlights the therapeutic relevance of LC-MI-3's scaffold-eliminating mechanism, as TLR7 signaling is more dependent on IRAK4 scaffolding than on its kinase activity alone [3].

psoriasis TLR7 IMQ-induced skin inflammation

LC-MI-3 Optimal Procurement Scenarios for Inflammatory Disease and IRAK4-Targeting Research


TLR/IL-1R Pathway Mechanistic Studies Requiring Complete IRAK4 Functional Ablation

When investigating the scaffolding-dependent functions of IRAK4 within the myddosome (MyD88-IRAK4-IRAK1) complex, LC-MI-3 is the appropriate research tool because it eliminates both kinase activity and protein scaffolding simultaneously. Kinase inhibitors such as JH-I-25 or PF-06650833 cannot disrupt myddosome assembly and leave IRAK4 scaffolding functions intact, which confounds interpretation of TLR/IL-1R signaling experiments [1]. LC-MI-3's dual MAPK/NF-κB pathway suppression enables definitive dissection of IRAK4-dependent signaling nodes that are inaccessible with kinase-only inhibitors [1].

Preclinical Sepsis and Acute Lung Injury Models Requiring Oral IRAK4-Targeted Intervention

For LPS-induced acute lung injury and sepsis models in rodents, LC-MI-3 provides a validated oral dosing regimen (20 mg/kg) with demonstrated superiority over JH-I-25 in suppressing pulmonary cytokine production (IL-6, TNF-α), reducing histopathological lung damage, and improving survival outcomes [2]. Procurement of LC-MI-3 is indicated when the research objective requires benchmarking the therapeutic potential of complete IRAK4 elimination in acute inflammatory settings, rather than partial kinase inhibition [1][2].

Chronic Inflammatory Skin Disease Research (Psoriasis, AD) Leveraging TLR7 Pathway Blockade

In imiquimod-induced psoriasis models and related TLR7-driven chronic skin inflammation studies, LC-MI-3 demonstrates oral efficacy in reversing erythema, scaling, epidermal hyperplasia, and ear thickening—outcomes that IRAK4 kinase inhibitors fail to fully achieve due to the critical role of IRAK4 scaffolding in TLR7 signal transduction [1][2]. Researchers focused on dermatological inflammation should prioritize LC-MI-3 over kinase inhibitors when the experimental design requires complete blockade of the TLR7-MyD88-IRAK4 axis [1].

IRAK4-Selective Pharmacological Studies Requiring Clean CRBN Neosubstrate Profile

For experiments where off-target degradation of CRBN neosubstrates (IKZF1, IKZF3, SALL4, RIOK1) would confound phenotypic interpretation, LC-MI-3 is the preferred IRAK4 degrader because it does not induce degradation of these proteins at pharmacologically active concentrations . This contrasts with multi-targeting IRAK4 degraders such as KT-413, which co-degrades IKZF1/3 with sub-nanomolar potency . LC-MI-3 thus provides a more selective pharmacological tool for attributing observed anti-inflammatory phenotypes specifically to IRAK4 loss-of-function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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